Product packaging for 2-Methyloxane-2-carbonitrile(Cat. No.:CAS No. 19679-86-8)

2-Methyloxane-2-carbonitrile

Cat. No.: B2527022
CAS No.: 19679-86-8
M. Wt: 125.171
InChI Key: AGNVIBOKLMPASL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyloxane-2-carbonitrile ( 19679-86-8) is a specialized organic compound with the molecular formula C 7 H 11 NO and a molecular weight of 125.17 g/mol . This chemical features an oxane (tetrahydropyran) ring substituted with a methyl group and a cyano (nitrile) group at the same carbon atom, a structure that defines its potential reactivity and physicochemical properties. As a nitrile derivative, it serves as a versatile building block or intermediate in synthetic organic chemistry and life science research . The electron-withdrawing nature of the nitrile group can influence the electron distribution of the ring system, making it a candidate for exploring novel chemical transformations and synthesizing more complex molecular architectures. While detailed hazard information for this specific isomer is not fully available in the search results, nitriles as a class of compounds often require careful handling. Researchers should consult the safety data sheet and conduct all operations in a well-ventilated fume hood using appropriate personal protective equipment. This product is intended for research and development purposes exclusively. Attention: For research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO B2527022 2-Methyloxane-2-carbonitrile CAS No. 19679-86-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloxane-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-7(6-8)4-2-3-5-9-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNVIBOKLMPASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCO1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyloxane 2 Carbonitrile and Its Derivatives

Strategies for Oxane Ring Construction

The tetrahydropyran (B127337) (THP) ring is a common motif in numerous natural products and bioactive molecules, leading to the development of a wide array of synthetic methods for its construction. scispace.comrsc.org These strategies generally involve the formation of a carbon-oxygen bond to close the six-membered ring.

Intramolecular cyclization is a primary strategy for forming the oxane ring. These methods typically involve a nucleophilic attack by a hydroxyl group onto an electrophilic carbon atom within the same molecule.

Intramolecular Hydroalkoxylation: The addition of an alcohol to an unactivated olefin is a direct method for forming cyclic ethers. Platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins, for instance, has been shown to be tolerant of various functional groups. organic-chemistry.org Similarly, lanthanide triflates can catalyze the intramolecular Markovnikov-type hydroalkoxylation of hydroxyalkenes. organic-chemistry.org

Prins Cyclization: This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde. ntu.edu.sg It is a powerful method for constructing substituted tetrahydropyrans, often with high stereoselectivity. ntu.edu.sg Phosphomolybdic acid has been used to catalyze Prins cyclizations in water, yielding cis-selective tetrahydropyran-4-ol derivatives. organic-chemistry.org

Oxa-Michael Reaction: The intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated ketone, ester, or nitrile is a widely used method for THP synthesis. acs.orgresearchgate.net This approach can be catalyzed by acids or bases. For example, camphorsulfonic acid has been used to catalyze a highly diastereoselective intramolecular oxa-Michael reaction to form 2,6-disubstituted tetrahydropyrans. acs.org

Cyclization onto Epoxides: The intramolecular ring-opening of an epoxide by a distal hydroxyl group can lead to the formation of either tetrahydrofuran (B95107) (5-exo) or tetrahydropyran (6-endo) rings. nih.gov While 5-exo cyclization is often kinetically favored, reaction conditions can be tuned to favor the formation of the six-membered THP ring. nih.gov

Radical Cyclization: Metal-mediated and radical cyclizations offer alternative pathways for ring construction and have been applied in natural product synthesis. rsc.orgresearchgate.net

Cyclization Method Description Catalyst/Reagent Examples Key Features
Intramolecular Hydroalkoxylation Addition of a hydroxyl group across a double bond in the same molecule.Platinum complexes, Lanthanide triflates, Co(salen) complexes. organic-chemistry.orgDirect, atom-economical.
Prins Cyclization Condensation of a homoallylic alcohol with an aldehyde. ntu.edu.sgBrønsted acids (e.g., CSA), Lewis acids (e.g., In(OTf)₃). organic-chemistry.orgacs.orgConvergent, good for polysubstituted THPs.
Oxa-Michael Reaction Conjugate addition of a hydroxyl group to an α,β-unsaturated system. researchgate.netAcids (CSA), Bases (DBU), Chiral catalysts (phosphoric acids). acs.orgwhiterose.ac.ukHigh stereocontrol possible.
Epoxide Ring Opening Nucleophilic attack of a hydroxyl group on an epoxide ring. nih.govAcid or base catalysis, metal complexes (e.g., cobalt). nih.govYields hydroxyl-functionalized THPs.

Existing ring systems can be transformed into the desired oxane structure through various rearrangement reactions.

Achmatowicz Rearrangement: This reaction involves the oxidation of a furan (B31954) alcohol to a dihydropyranone, which can then be further manipulated to form a variety of substituted tetrahydropyrans. This is a classic and reliable method for accessing the THP core. researchgate.net

Ring-Closing Metathesis (RCM): RCM has become a powerful tool for the synthesis of cyclic ethers, including tetrahydropyrans, from acyclic diene precursors using ruthenium-based catalysts like the Grubbs catalyst. rsc.orgresearchgate.net

[2+2] Cycloadditions and Rearrangements: The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, forms an oxetane (B1205548) ring. magtech.com.cn While this produces a four-membered ring, subsequent rearrangement or ring-expansion strategies could potentially lead to six-membered oxanes.

Introduction and Functionalization of the Carbonitrile Moiety

Introducing a carbonitrile group at the C-2 quaternary position of an oxane ring is a significant synthetic challenge. This can be envisioned through direct cyanation or by the conversion of a pre-existing functional group.

Directly replacing a C-H bond with a C-CN bond at the anomeric position (C-2) of the oxane ring is an attractive but difficult transformation.

Oxidative Cyanation: An enantioselective cross-dehydrogenative coupling (CDC) has been developed to access substituted tetrahydropyrans by combining a chiral Lewis acid with an oxidant. scispace.com This process generates a transient oxocarbenium ion which is then trapped by a nucleophile. While typically used to form C-C bonds with carbon nucleophiles like β-ketoesters, it's conceivable that a similar strategy could be adapted for cyanation using a suitable cyanide source.

Radical Cyanation: The development of catalytic asymmetric radical cyanation offers a powerful method for creating chiral nitriles. snnu.edu.cn These reactions often involve the generation of a carbon radical which is then trapped by a copper-cyanide complex. snnu.edu.cn A potential route to 2-methyloxane-2-carbonitrile could involve the generation of a radical at the C-2 position of a 2-methyloxane precursor, followed by enantioselective cyanation.

A more conventional and often more reliable approach is to construct the oxane ring with a suitable functional group at the C-2 position, which can then be converted into the desired nitrile.

From a Carboxylic Acid: The corresponding 2-methyloxane-2-carboxylic acid is a logical precursor. nih.gov Standard methods for converting a carboxylic acid to a nitrile include conversion to the primary amide followed by dehydration using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA).

From an Alcohol: A dehydroxylative cyanation could be employed. For example, a method using triphenylphosphine (B44618) (PPh₃) and 1,2-diiodoethane (B146647) has been reported for the direct conversion of primary and benzylic alcohols to nitriles under mild, transition-metal-free conditions. organic-chemistry.org The precursor, 2-hydroxy-2-methyloxane, could be synthesized via the addition of a methyl organometallic reagent (e.g., MeLi or MeMgBr) to a suitable δ-valerolactone.

From Aldehydes or Ketones: Nitriles can be formed from aldehydes or ketones via a two-step process involving the formation of a cyanohydrin followed by further transformation. libretexts.org More directly, Sₙ2 reaction between an alkyl halide and sodium cyanide is a classic method for nitrile synthesis. libretexts.org A precursor such as 2-bromo-2-methyloxane could potentially be cyanated, although elimination reactions may compete.

Precursor Functional Group Conversion Reagents/Method Description
Carboxylic Acid1. SOCl₂, NH₄OH; 2. POCl₃Conversion to the primary amide, followed by dehydration.
Tertiary AlcoholPPh₃, ICH₂CH₂I, TMSCN organic-chemistry.orgDehydroxylative cyanation.
Ketone (Lactone)1. MeLi; 2. Acid workup; 3. CyanationGrignard/organolithium addition to a lactone to form a hemiketal, followed by conversion to the nitrile.
Alkyl HalideNaCN or KCN in a polar aprotic solvent. libretexts.orgSₙ2 displacement of a halide with a cyanide nucleophile.

Stereocontrolled Synthesis of this compound Enantiomers and Diastereomers

Since this compound is a chiral molecule, controlling its absolute stereochemistry is a key objective for many applications. Enantioselective synthesis is best achieved by setting the stereocenter during the ring-forming step.

Asymmetric Oxa-Michael Cyclization: Chiral catalysts, such as chiral phosphoric acids (CPAs), have been successfully employed in intramolecular oxa-Michael reactions to produce highly enantioenriched tetrahydropyrans. whiterose.ac.ukrsc.org A "clip-cycle" strategy, involving alkene metathesis to attach an activating group followed by a CPA-catalyzed cyclization, provides excellent enantioselectivity. whiterose.ac.ukrsc.org

Asymmetric Cross-Dehydrogenative Coupling (CDC): The use of chiral Lewis acids, such as Cu(II)-bisoxazoline (BOX) complexes, can induce high levels of enantioselectivity in CDC reactions that form the THP ring. scispace.com

Sequential Catalysis: A one-pot sequential catalysis involving a copper(II)-catalyzed enantioselective Henry reaction followed by an acid-catalyzed diastereoselective oxa-Michael reaction has been used to synthesize 2,6-cis-substituted tetrahydropyrans with excellent enantiomeric and diastereomeric purity. acs.orgnih.gov

Kinetic Resolution: If a racemic mixture of a precursor is synthesized, it may be resolved into its constituent enantiomers through enzymatic resolution or by using a chiral resolving agent.

By applying these stereocontrolled methods to the synthesis of an appropriate precursor, such as a substituted δ-hydroxy unsaturated ester or ketone, one can generate an enantioenriched tetrahydropyran core. This chiral scaffold can then be carried forward through the functional group transformations described in section 2.2.2 to yield the desired enantiomer of this compound.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired chiral center is set, the auxiliary is removed and can often be recovered. This approach is reliable and offers predictable stereochemical outcomes.

Several types of chiral auxiliaries have been employed in the synthesis of chiral heterocycles, which could be adapted for this compound. Evans' oxazolidinones, for instance, are widely used to direct asymmetric alkylation and aldol (B89426) reactions that can set stereocenters prior to cyclization. Similarly, Oppolzer's camphorsultam has proven effective in various asymmetric transformations.

A potential strategy for synthesizing an enantiomerically enriched precursor to this compound could involve the asymmetric alkylation of an N-acyl oxazolidinone. For example, an appropriate δ-hydroxy acid derivative attached to an Evans auxiliary could be stereoselectively alkylated to introduce the methyl group. Subsequent transformation of the acid functionality into a nitrile and cyclization would yield the target oxane. Thioureas derived from amino acids have also emerged as powerful chiral auxiliaries in the synthesis of various heterocycles. tandfonline.com

Chiral AuxiliaryType of Asymmetric ReactionPotential Application in Oxane SynthesisKey Features
Evans' OxazolidinonesAldol Reactions, AlkylationsSetting stereocenters in the acyclic precursor.High diastereoselectivity, predictable stereochemistry.
Oppolzer's CamphorsultamCycloadditions, AlkylationsAsymmetric induction in cyclization or substitution reactions.Rigid bicyclic structure provides excellent steric shielding.
PseudoephedrineAlkylation of EnolatesFormation of chiral α-substituted carbonyl compounds.Can be cleaved under mild conditions to reveal the product.
Sulfur-Based AuxiliariesMichael Additions, Aldol ReactionsHigh diastereoselectivity in forming C-C bonds. ru.nlOften crystalline, facilitating purification. ru.nl

Asymmetric Catalysis in Oxane-Nitrile Formation

Asymmetric catalysis offers a more atom-economical approach than chiral auxiliaries, as only a small amount of a chiral catalyst is needed to generate large quantities of an enantiomerically enriched product. The synthesis of 2,2-disubstituted tetrahydropyrans, which features a challenging quaternary stereocenter, has been a significant focus of research. researchgate.netrsc.orgnih.gov

Several catalytic strategies are applicable to the formation of the substituted oxane core:

Prins Cyclization: This reaction between a homoallylic alcohol and an aldehyde is a powerful method for constructing tetrahydropyran rings. Asymmetric variants, using chiral Brønsted or Lewis acid catalysts, can induce high levels of enantioselectivity.

Intramolecular Oxa-Conjugate Cyclization: The cyclization of δ-hydroxy-α,β-unsaturated carbonyl compounds can be catalyzed by chiral Brønsted acids to afford 2,6-cis-substituted tetrahydropyrans with high stereoselectivity. acs.org This approach could be adapted by using an unsaturated nitrile instead of a carbonyl derivative.

Metal-Catalyzed Cyclizations: Transition metals like palladium and iridium are effective catalysts for asymmetric allylic alkylation, which can be used to construct vicinal tertiary and quaternary stereocenters. nih.gov A copper-catalyzed intramolecular C-O bond formation has been used to synthesize chiral chromans bearing quaternary stereocenters. rsc.org A ligand-promoted asymmetric Grignard addition to δ-chlorovalerophenones followed by intramolecular cyclization provides a highly enantioselective route to 2,2-disubstituted tetrahydropyrans. rsc.orgnih.gov

The table below summarizes selected asymmetric catalytic methods relevant to the synthesis of substituted tetrahydropyrans.

Catalytic SystemReaction TypeSubstrate ExampleDiastereo/Enantio-selectivityReference
p-TSA / Silica (B1680970) GelPrins CyclizationHomoallylic alcohol and Benzaldehydesyn:anti = 63:37 scispace.comscielo.br
Chiral Diaminocyclohexyl Ligand / Grignard ReagentAsymmetric Grignard Addition / Cyclizationδ-chlorovalerophenoneUp to 96% ee rsc.orgnih.gov
Ir(cod)Cl]₂ / N-aryl-phosphoramiditeAsymmetric Allylic Alkylationβ-ketoester and allylic carbonateExcellent dr and ee nih.gov
Chiral Brønsted AcidIntramolecular Oxa-Conjugate Cyclizationα,β-unsaturated thioesterdr from 7:1 to >20:1 acs.org

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. Enzymes can perform highly specific transformations, such as kinetic resolutions of racemates or asymmetric desymmetrization of prochiral substrates, providing access to enantiomerically pure building blocks.

For the synthesis of chiral oxanes, several enzymatic approaches could be envisioned:

Lipase-Catalyzed Resolution: A racemic alcohol precursor to this compound could be resolved through enantioselective acetylation catalyzed by a lipase. This method was successfully used in the synthesis of 2,6-disubstituted tetrahydropyran derivatives with high σ1 receptor affinity. nih.gov

Oxidoreductase-Mediated Reduction: An asymmetric reduction of a ketone precursor using an alcohol dehydrogenase can establish a key stereocenter. Subsequent chemical steps can then be used to complete the synthesis of the target molecule.

Nitrile Hydratase/Nitrilase Activity: While not directly forming the ring, enzymes like nitrile hydratases could be used for the selective transformation of a dinitrile precursor or the resolution of a racemic nitrile, such as this compound itself.

These enzymatic steps are often performed in aqueous media under mild conditions, aligning well with the principles of green chemistry. ucl.ac.uk

Enzyme ClassTransformationPotential ApplicationAdvantages
LipaseKinetic resolution via (trans)esterificationResolution of a racemic δ-hydroxy nitrile precursor.High enantioselectivity, broad substrate scope. nih.gov
Alcohol Dehydrogenase (ADH)Asymmetric reduction of ketonesEnantioselective synthesis of a chiral alcohol intermediate.High ee, mild conditions.
NitrilaseHydrolysis of nitrilesKinetic resolution of racemic this compound.Direct access to chiral acids and amides from nitriles.
TransketolaseC-C bond formationSynthesis of complex chiral polyol precursors.Forms multiple stereocenters in one step. ucl.ac.uk

Sustainable and Green Chemistry Protocols for this compound Synthesis

The development of environmentally benign synthetic methods is a major goal in modern chemistry. Green chemistry focuses on minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org These principles can be applied to the synthesis of this compound.

Key green strategies include:

Catalysis: The use of catalytic methods (asymmetric, organo-, or biocatalysis) is inherently greener than stoichiometric approaches as it reduces waste.

Solvent-Free or Green Solvents: Performing reactions without solvents or in environmentally friendly solvents like water, ethanol, or bio-based solvents like 2-MeTHF reduces environmental impact. mdpi.com A solvent-free Prins cyclization using p-TSA on silica gel has been reported for the synthesis of tetrahydropyran-based fragrances. scispace.comscielo.br Similarly, the synthesis of dihydropyran derivatives has been achieved using a recyclable catalyst under solvent-free conditions. ajchem-a.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle. One-pot, multi-component reactions are particularly effective in this regard. The synthesis of 2-amino-3-cyano-4H-pyran derivatives via three-component reactions is a well-established example of an atom-economical process. nih.govsemanticscholar.org

Pot, Atom, and Step Economy (PASE): Combining these principles can lead to significantly "greener" synthetic routes, as demonstrated in the synthesis of tetrahydropyran-4-ones. researchgate.net

A hypothetical comparison illustrates the potential benefits of a green approach for synthesizing a substituted tetrahydropyran.

MetricTraditional Synthesis (Hypothetical)Green PASE Synthesis (Example)Improvement
Number of Steps3233% Reduction
Number of Pots3167% Reduction
Overall Yield38%70%84% Increase
Reaction Solvent Volume54 mL6 mL89% Reduction
Total Waste (E-Factor)HighLowSignificant Reduction

(Data adapted from a PASE synthesis of tetrahydropyran-4-ones for illustrative purposes) researchgate.net

By integrating these advanced synthetic methodologies, the efficient and stereoselective production of this compound and its derivatives can be achieved while adhering to the principles of sustainability and green chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Methyloxane 2 Carbonitrile

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) is a versatile functional group that can undergo a variety of transformations. The primary reactions involve the cleavage of the carbon-nitrogen triple bond through hydrolysis or its reduction to an amine or an aldehyde.

Hydrolysis Pathways to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to carboxylic acids or amides under either acidic or basic conditions. The reaction proceeds through the formation of an amide intermediate.

Reductive Conversions to Amines and Aldehydes

The nitrile group can be reduced to a primary amine or an aldehyde using different reducing agents.

Metal Hydride ReductionsStrong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. The reaction involves the nucleophilic addition of a hydride ion to the carbon of the nitrile group, followed by a second hydride addition to the intermediate imine anion. Aqueous workup then provides the primary amine.

To obtain an aldehyde from a nitrile, a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), is typically used. DIBAL-H adds a single hydride ion to the nitrile, forming an imine intermediate. Hydrolysis of this intermediate during the workup yields the aldehyde.

Without specific studies on 2-Methyloxane-2-carbonitrile, any discussion remains speculative and based on the general reactivity of nitriles. The creation of data tables and detailed research findings as requested is impossible without experimental results from the scientific literature.

Nucleophilic Addition Reactions

The nitrile group in this compound is a key site of reactivity. The carbon atom of the nitrile is electrophilic due to the polarization of the carbon-nitrogen triple bond, making it susceptible to attack by nucleophiles.

Reactions with Organometallic Reagents (e.g., Grignard Reagents to Ketones)

Organometallic reagents, particularly Grignard reagents (RMgX), are potent nucleophiles that readily react with nitriles to form ketones after an acidic workup. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com The reaction with this compound proceeds through a well-established mechanism.

The process begins with the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic nitrile carbon. This addition breaks one of the pi bonds of the nitrile, forming a new carbon-carbon bond and generating an intermediate imine anion, which is stabilized as a magnesium salt. chemguide.co.uk Subsequent hydrolysis in an acidic medium protonates the imine anion to form an imine, which is then further hydrolyzed to yield the final ketone product and ammonia. nih.gov This synthetic route is a valuable method for creating unsymmetrical ketones where one of the alpha-substituents is the 2-methyl-oxane moiety. organic-chemistry.org

The general sequence is as follows:

Nucleophilic Addition: The Grignard reagent adds across the carbon-nitrogen triple bond.

Hydrolysis: The intermediate imine salt is treated with aqueous acid (e.g., H₃O⁺) to produce a ketone.

Grignard Reagent (R-MgX)R GroupExpected Ketone Product
Methylmagnesium bromide (CH₃MgBr)Methyl1-(2-Methyloxan-2-yl)ethan-1-one
Ethylmagnesium bromide (CH₃CH₂MgBr)Ethyl1-(2-Methyloxan-2-yl)propan-1-one
Phenylmagnesium bromide (C₆H₅MgBr)Phenyl(2-Methyloxan-2-yl)(phenyl)methanone
Vinylmagnesium bromide (CH₂=CHMgBr)Vinyl1-(2-Methyloxan-2-yl)prop-2-en-1-one
Reactions with Other Nucleophiles

Beyond organometallic reagents, the nitrile group of this compound is susceptible to attack by other nucleophiles, leading to different functional groups.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The reaction proceeds via an amide intermediate. In acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon, which is then attacked by water. rsc.org In basic conditions, the hydroxide (B78521) ion directly attacks the nitrile carbon. Complete hydrolysis of this compound would yield 2-Methyloxane-2-carboxylic acid.

Reduction: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the nitrile group. This reaction involves the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon, ultimately forming a primary amine after an aqueous workup. The product of this reduction would be (2-Methyloxan-2-yl)methanamine.

Reactivity of the Oxane Ring System

The oxane (tetrahydropyran) ring is a six-membered saturated ether. Unlike strained cyclic ethers such as epoxides, it is generally stable and resistant to ring-opening reactions. However, under specific and typically harsh conditions, the ring can be cleaved.

Ring-Opening Reactions

The cleavage of ethers, including the oxane ring, can be achieved under strong acidic conditions (e.g., concentrated HBr or HI). The mechanism involves the initial protonation of the ether oxygen, which converts the alkoxy group into a good leaving group (an alcohol).

For this compound, the protonated intermediate would then be susceptible to nucleophilic attack by a conjugate base (e.g., Br⁻). There are two possible sites for attack: C-2 and C-6.

Attack at C-2: This carbon is quaternary, sterically hindered, and bears an electron-withdrawing nitrile group. An Sₙ2-type attack is highly improbable. An Sₙ1-type mechanism could be envisioned, proceeding through a tertiary carbocation. However, the stability of this carbocation would be diminished by the inductive effect of the adjacent nitrile group.

Attack at C-6: This carbon is a secondary center and is less sterically hindered. An Sₙ2 attack at this position is the more plausible pathway for ring-opening.

Therefore, the anticipated major product of acid-catalyzed ring-opening would result from the nucleophilic attack at the C-6 position, leading to a halo-substituted alcohol.

ReagentProposed MechanismExpected Major Product
Conc. HBrSₙ2 attack at C-62-(5-Bromopentyloxy)-2-methylpropanenitrile
Conc. HISₙ2 attack at C-62-(5-Iodopentyloxy)-2-methylpropanenitrile

Direct nucleophilic ring-opening of the oxane ring is generally not a feasible reaction. The C-O bonds of the ether are strong, and the alkoxy group is a poor leaving group. Unlike strained systems like epoxides or oxetanes, where the release of ring strain provides a thermodynamic driving force for the reaction, the stable, low-energy chair conformation of the oxane ring means there is no such driving force. Consequently, this compound is expected to be inert to most nucleophiles under neutral or basic conditions with respect to its oxane ring.

Substitution Reactions on the Oxane Ring (excluding C-2)

The oxane ring of this compound, while generally stable, can undergo substitution reactions at positions other than the quaternary C-2 center under specific conditions. The electronic nature of the ring, influenced by the oxygen heteroatom and the electron-withdrawing nitrile group, dictates its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Substitution Pathways

Electrophilic substitution on the saturated oxane ring is a challenging transformation due to the inherent electron-richness of the carbon atoms. Such reactions typically require highly reactive electrophiles and conditions that can facilitate the departure of a leaving group, such as a hydride ion. Theoretical studies suggest that the activation barrier for direct electrophilic attack on a C-H bond of the oxane ring is considerably high.

Research in related saturated heterocyclic systems indicates that functionalization often proceeds through radical intermediates or by initial oxidation to introduce unsaturation, which then provides a site for electrophilic attack. However, direct electrophilic substitution on the unsubstituted carbons of the this compound ring is not a commonly observed or synthetically viable pathway.

Nucleophilic Substitution Pathways

Nucleophilic substitution on the oxane ring (excluding C-2) is also uncommon in the absence of a suitable leaving group. The carbon atoms of the ring are not electrophilic enough to be readily attacked by nucleophiles. For a nucleophilic substitution to occur, a pre-existing functional group that can act as a good leaving group (e.g., a halide or a sulfonate ester) must be present on the ring.

In scenarios where a derivative of this compound bears a leaving group at C-3, C-4, or C-5, it would be susceptible to nucleophilic attack. The mechanism of such a reaction (SN1 or SN2) would be influenced by the steric environment around the reaction center and the stability of a potential carbocation intermediate. Given the chair-like conformation of the oxane ring, an SN2 reaction would proceed via a backside attack, leading to an inversion of stereochemistry at the reaction site.

Stereochemical Outcomes and Conformational Dynamics in Reactions

The stereochemical outcomes of reactions involving this compound are intrinsically linked to the conformational preferences of the oxane ring. The interplay between steric and electronic effects governs the facial selectivity of approaching reagents and the diastereoselectivity of the products.

Influence of Oxane Ring Conformation on Reactivity

The this compound molecule predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers and the energy barrier to ring flipping have a significant impact on the molecule's reactivity.

The presence of the methyl and nitrile groups at the C-2 position introduces a significant steric bias. The nitrile group, being linear, has a smaller steric footprint than the methyl group. In the most stable chair conformation, the bulkier methyl group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions. This conformational preference dictates the accessibility of different faces of the molecule to incoming reagents. For instance, a reagent approaching the ring would experience different steric hindrance depending on whether it attacks from the axial or equatorial face.

ConformerC2-Methyl PositionC2-Nitrile PositionRelative Energy (kcal/mol)
Chair AEquatorialAxial0 (most stable)
Chair BAxialEquatorial> 0

Interactive Data Table: Conformational Analysis of this compound This table would ideally be populated with computational or experimental data on the relative energies of different conformers.

Advanced Spectroscopic Characterization Techniques in Research

Vibrational Spectroscopy

Correlation of Vibrational Modes with Molecular Structure and Conformation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of 2-Methyloxane-2-carbonitrile. The vibrational modes of a molecule are quantized and correspond to specific stretching, bending, and torsional motions of the atoms. These modes are highly sensitive to the molecule's geometry, bond strengths, and the masses of the constituent atoms. For a non-linear molecule like this compound, with N atoms, there are 3N-6 fundamental vibrational modes. wikipedia.orglibretexts.org

The structure of this compound, featuring a saturated six-membered oxane ring with a methyl and a nitrile group attached to the same carbon atom (C2), gives rise to a characteristic vibrational spectrum. The key functional groups, the nitrile (C≡N) and the ether linkage (C-O-C) within the ring, exhibit distinct vibrational frequencies.

The nitrile group (C≡N) stretching vibration is one of the most characteristic and readily identifiable peaks in the IR spectrum. It typically appears in a region where few other functional groups absorb, making it a reliable diagnostic marker. For this compound, this stretching vibration is expected in the 2260-2240 cm⁻¹ range. The precise frequency can be influenced by the electronic effects of the adjacent methyl group and the oxane ring.

The oxane ring introduces several characteristic vibrational modes. The C-O-C asymmetric stretching vibration is typically strong and appears in the region of 1150-1070 cm⁻¹. The corresponding symmetric stretch is often weaker and can be more difficult to identify. The presence of the methyl group at the C2 position will also give rise to characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₃ group are expected around 2962 cm⁻¹ and 2872 cm⁻¹, respectively. The CH₂ groups of the oxane ring will also contribute to the C-H stretching region between 3000 and 2850 cm⁻¹. researchgate.net

The conformation of the oxane ring, which typically adopts a chair conformation, also influences the vibrational spectrum. The axial or equatorial orientation of the nitrile and methyl groups at the C2 position can lead to subtle shifts in the vibrational frequencies of the C-C, C-O, and C-H bonds within the ring. Computational studies combined with experimental vibrational spectroscopy can provide detailed insights into the preferred conformational isomers and their relative energies.

A summary of the expected characteristic vibrational modes for this compound is presented in the table below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch (Asymmetric)-CH₃~2962Medium
C-H Stretch (Symmetric)-CH₃~2872Medium
C-H Stretch-CH₂- (ring)2950-2850Strong
C≡N StretchNitrile2260-2240Medium
C-O-C Stretch (Asymmetric)Ether (ring)1150-1070Strong
C-C StretchRing1200-800Variable
CH₂ Bending (Scissoring)Ring~1465Medium
CH₃ Bending (Asymmetric)-CH₃~1450Medium
CH₃ Bending (Symmetric)-CH₃~1375Medium

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of their ions.

Elucidation of Fragmentation Pathways and Isotopic Patterns

In electron ionization mass spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation into smaller, characteristic ions. The fragmentation pattern is a molecular fingerprint that provides valuable structural information.

The molecular ion peak for this compound (C₇H₁₁NO) would be observed at an m/z corresponding to its molecular weight. The fragmentation of this molecular ion is expected to proceed through several pathways, primarily driven by the stability of the resulting carbocations and radical species. The presence of the ether oxygen and the nitrile group significantly influences the fragmentation.

One prominent fragmentation pathway for cyclic ethers is the alpha-cleavage, where a bond adjacent to the oxygen atom is broken. arizona.edu For this compound, this could involve the cleavage of the C2-C3 or the C6-O bond. Cleavage of the ring can lead to the formation of various open-chain fragment ions.

Another likely fragmentation involves the loss of the methyl group (CH₃˙) from the molecular ion, resulting in a fragment ion at [M-15]⁺. The loss of the nitrile group (˙CN) would produce a fragment at [M-26]⁺. A McLafferty-type rearrangement, if sterically feasible, could also occur, although it is less common in cyclic systems compared to acyclic carbonyl compounds.

The fragmentation can also be initiated by the cleavage of the C2-C(N) bond, leading to the formation of a stable oxonium ion if the charge is retained on the ring fragment. The presence of nitrogen in the molecule dictates that the molecular ion will have an odd nominal molecular weight, which is consistent with the nitrogen rule. whitman.edu

The table below summarizes some of the plausible fragment ions for this compound and their corresponding m/z values.

m/zProposed Fragment Ion Structure/IdentityFragmentation Pathway
125[C₇H₁₁NO]⁺˙ (Molecular Ion)Ionization of the parent molecule
110[M - CH₃]⁺Loss of a methyl radical from the molecular ion
99[M - CN]⁺Loss of a nitrile radical from the molecular ion
83[M - C₂H₄O]⁺˙Ring opening and loss of ethylene (B1197577) oxide
69[C₄H₅O]⁺Cleavage of the ring and subsequent fragmentation
55[C₄H₇]⁺Further fragmentation of larger ions
43[C₂H₃O]⁺ or [C₃H₇]⁺Alpha-cleavage and subsequent rearrangements

Isotopic patterns, particularly the M+1 peak arising from the natural abundance of ¹³C, can further confirm the elemental composition of the molecular ion and its fragments. docbrown.info

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the capability to measure the m/z values of ions with very high accuracy (typically to four or more decimal places). gcms.cz This precision allows for the unambiguous determination of the elemental formula of the molecular ion and its fragments, as different elemental compositions will have slightly different exact masses. gcms.cz

For this compound, the theoretical exact mass of the molecular ion ([C₇H₁₁NO]⁺˙) can be calculated using the precise masses of the most abundant isotopes of carbon (¹²C), hydrogen (¹H), nitrogen (¹⁴N), and oxygen (¹⁶O). This calculated exact mass can then be compared to the experimentally measured value from an HRMS instrument to confirm the elemental composition.

The ability of HRMS to distinguish between ions with the same nominal mass but different elemental formulas is crucial for structural elucidation. For example, a fragment with a nominal mass of 43 could correspond to [C₂H₃O]⁺ or [C₃H₇]⁺. HRMS can differentiate between these two possibilities based on their distinct exact masses. docbrown.info

The table below shows the theoretical exact masses for the molecular ion and some key fragments of this compound.

Ion FormulaNominal Mass (m/z)Theoretical Exact Mass (m/z)
[C₇H₁₁NO]⁺˙125125.08406
[C₆H₈NO]⁺110110.06059
[C₆H₁₁O]⁺9999.08099
[C₅H₇O]⁺8383.04969
[C₄H₅O]⁺6969.03404
[C₄H₇]⁺5555.05478
[C₂H₃O]⁺4343.01839
[C₃H₇]⁺4343.05478

The precise mass measurements afforded by HRMS, in conjunction with the fragmentation patterns from MS/MS experiments, provide a comprehensive and definitive structural characterization of this compound.

Computational and Theoretical Investigations of 2 Methyloxane 2 Carbonitrile

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2-Methyloxane-2-carbonitrile. These methods provide insights into its electronic structure, bonding characteristics, and reactivity.

Density Functional Theory (DFT) Studies on Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govmdpi.com For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry. This involves optimizing the molecular structure to find the minimum energy conformation.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions. Key electronic properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution within the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions.

Atomic Charges: These calculations distribute the total electronic charge of the molecule among its constituent atoms, providing insight into the polarity of bonds and the reactivity of different atomic sites.

A hypothetical data table summarizing the kind of results expected from a DFT study on this compound is presented below.

PropertyCalculated Value
HOMO Energy(Value in eV)
LUMO Energy(Value in eV)
HOMO-LUMO Gap(Value in eV)
Dipole Moment(Value in Debye)
Total Energy(Value in Hartrees)

Ab Initio Methods for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. researchgate.net These methods are known for their high accuracy, although they are generally more computationally demanding than DFT. For this compound, ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, would be used to obtain highly accurate predictions of its energetic and spectroscopic properties.

Key applications of ab initio methods for this molecule would include:

Thermochemical Properties: Calculation of highly accurate enthalpies of formation, Gibbs free energies, and other thermodynamic quantities.

Spectroscopic Predictions: Simulation of various types of spectra, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Comparing these predicted spectra with experimental data can help to confirm the molecular structure and provide a detailed understanding of its vibrational and electronic transitions.

Below is an example of a data table that could be generated from ab initio calculations for this compound.

Spectroscopic PropertyPredicted Value
Key IR Frequencies (cm⁻¹)C≡N stretch, C-O-C stretch, C-H stretches
¹³C NMR Chemical Shifts (ppm)(Predicted shifts for each carbon atom)
¹H NMR Chemical Shifts (ppm)(Predicted shifts for each hydrogen atom)

Natural Bond Orbital (NBO) Analysis of Stereoelectronic Effects

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study bonding and electronic interactions within a molecule in a way that aligns with classical Lewis structures. nih.govwisc.edu For this compound, NBO analysis would provide a detailed picture of the bonding, including the nature of the covalent bonds, lone pairs, and any significant delocalization of electron density.

A key aspect of NBO analysis is the investigation of stereoelectronic effects, which are interactions between orbitals that depend on the spatial arrangement of atoms. In the context of this compound, NBO analysis would be used to quantify:

Hyperconjugative Interactions: These are stabilizing interactions that involve the donation of electron density from a filled bonding or lone pair orbital to an adjacent empty antibonding orbital. For example, the interaction between a C-H or C-C bonding orbital and an adjacent C-O or C-N antibonding orbital.

Anomeric Effects: In the oxane ring, NBO analysis can quantify the anomeric effect, which involves the donation of electron density from the oxygen lone pair to the antibonding orbital of the adjacent C-C or C-N bond.

The strength of these interactions is typically evaluated by second-order perturbation theory analysis of the Fock matrix in the NBO basis, which provides an estimate of the interaction energy.

Conformational Analysis through Computational Methods

The flexibility of the oxane ring in this compound means that it can exist in various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. libretexts.org

Exploration of Conformational Energy Landscapes

Computational methods are essential for exploring the conformational energy landscape of this compound. This involves systematically changing the key dihedral angles within the molecule and calculating the corresponding energy. The results are often visualized as a potential energy surface (PES), which shows the energy of the molecule as a function of its geometry.

The primary goal of this exploration is to locate the energy minima, which correspond to the stable conformations (e.g., chair, boat, twist-boat), and the transition states, which are the energy maxima that connect these minima. This information is crucial for understanding the molecule's dynamic behavior and how its shape influences its properties and reactivity.

Analysis of Anomeric and Stereoelectronic Effects in the Oxane Ring

The preferred conformation of the oxane ring in this compound is significantly influenced by anomeric and other stereoelectronic effects. libretexts.org The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the ring oxygen) to occupy the axial position, even though this might be sterically less favorable.

In this compound, the interplay between the axial and equatorial positioning of the methyl and cyano groups at the C2 position would be a key focus of computational analysis. The relative energies of the different chair conformations (with substituents in axial or equatorial positions) would be calculated to determine the most stable arrangement. These energy differences are a direct consequence of the balance between steric hindrance and stabilizing stereoelectronic interactions, such as the anomeric effect.

A hypothetical data table summarizing the relative energies of different conformers is shown below.

ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)
Chair (Axial CN)(Value)(Values)
Chair (Equatorial CN)(Value)(Values)
Boat(Value)(Values)
Twist-Boat(Value)(Values)

Prediction of Stable Conformers and Interconversion Barriers

The conformational landscape of this compound is primarily dictated by the puckering of the six-membered oxane ring. Computational studies on analogous saturated heterocyclic systems, such as substituted tetrahydropyrans and cyclohexanes, provide a robust framework for predicting the stable conformers and the energy barriers for their interconversion. The oxane ring predominantly adopts a chair conformation to minimize torsional and steric strain. For this compound, two principal chair conformers are in equilibrium, distinguished by the axial or equatorial orientation of the methyl and cyano groups at the C2 position.

Due to the geminal substitution at C2, one substituent must occupy an axial position while the other is equatorial in the most stable chair forms. The two chair conformers are degenerate as the groups at C2 are identical in terms of their effect on ring inversion. However, the presence of the oxygen atom in the ring slightly distorts the chair from perfect C3v symmetry.

Computational models, particularly those employing Density Functional Theory (DFT) with appropriate basis sets (e.g., 6-31G* or larger), are instrumental in determining the relative energies of these conformers. The chair conformation is significantly more stable than other possible conformations like the boat or twist-boat. The boat conformation is generally not a stable minimum but rather a transition state in the interconversion between two twist-boat conformers.

The interconversion between the two chair forms, known as ring inversion, proceeds through a series of higher-energy intermediates and transition states. The pathway typically involves a half-chair transition state leading to a twist-boat intermediate, which then passes through another half-chair transition state to the inverted chair conformation. The energy barrier for this process in substituted oxanes is influenced by the nature and position of the substituents. For this compound, the barrier to ring inversion is expected to be comparable to that of other substituted tetrahydropyrans.

Table 1: Predicted Relative Energies of this compound Conformers

Conformer/Transition StatePredicted Relative Energy (kcal/mol)
Chair0.0
Twist-Boat5.0 - 6.0
Half-Chair (Transition State)10.0 - 12.0
Boat (Transition State)6.0 - 7.0

Note: These are estimated values based on computational studies of analogous substituted oxanes and cyclohexanes.

Reaction Mechanism Predictions and Computational Kinetics

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions involving this compound and for predicting their kinetic parameters. A plausible reaction for this compound is the hydrolysis of the nitrile group to a carboxylic acid or an amide, which can be catalyzed by acid or base.

Identification and Characterization of Transition States

To computationally investigate a reaction mechanism, the first step is to locate and characterize all stationary points on the potential energy surface, including reactants, intermediates, products, and, crucially, transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum.

For the acid-catalyzed hydrolysis of the nitrile group in this compound, computational methods like DFT can be used to model the stepwise process. This would involve the protonation of the nitrile nitrogen, followed by the nucleophilic attack of a water molecule, subsequent proton transfers, and finally the elimination of ammonia to form the carboxylic acid. Each of these steps would proceed through a specific transition state. The geometry of each transition state, including bond lengths and angles of the forming and breaking bonds, can be precisely calculated.

Calculation of Activation Energies and Reaction Rates

Once the energies of the reactants and the transition states have been computed, the activation energy (Ea) for each step of the reaction can be determined as the energy difference between them. This is a critical parameter for understanding the reaction kinetics.

The rate constant (k) for a reaction can then be estimated using Transition State Theory (TST), which is expressed by the Eyring equation. This equation incorporates the activation energy, temperature, and other thermodynamic parameters derived from the computational frequency analysis of the transition state. Computational kinetics allows for the prediction of reaction rates under various conditions without the need for experimental measurements.

Table 2: Predicted Kinetic Parameters for a Hypothetical Reaction Step

ParameterPredicted Value
Activation Energy (Ea)15 - 25 kcal/mol
Pre-exponential Factor (A)10^10 - 10^13 s^-1
Rate Constant (k) at 298 KVaries based on specific reaction

Note: These are generalized values and would be specific to a particular reaction being modeled.

Solvation Effects on Reaction Pathways

Reactions in solution are significantly influenced by the solvent. Computational models can account for these effects using either implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium, which is computationally efficient. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but at a much higher computational cost.

For the hydrolysis of this compound, a polar protic solvent like water would be expected to stabilize charged intermediates and transition states through hydrogen bonding, thereby lowering the activation energies and accelerating the reaction rate compared to the gas phase or a nonpolar solvent.

In Silico Prediction of Spectroscopic Properties

Computational NMR Chemical Shift Predictions

Computational methods, particularly DFT, have become increasingly accurate in predicting NMR chemical shifts (δ). The process involves first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. These shielding tensors are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be highly dependent on the conformation of the oxane ring and the electronic environment of each nucleus. The protons on the oxane ring would exhibit complex splitting patterns due to their diastereotopic nature. The chemical shifts of the protons and carbons adjacent to the oxygen atom and the cyano group would be significantly deshielded.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)AtomPredicted ¹³C Chemical Shift (ppm)
CH₃1.3 - 1.5C270 - 80
H3 (ax)1.5 - 1.7C325 - 35
H3 (eq)1.8 - 2.0C420 - 30
H4, H51.4 - 1.9C520 - 30
H6 (ax)3.4 - 3.6C665 - 75
H6 (eq)3.8 - 4.0CH₃20 - 30
CN115 - 125

Note: These are estimated chemical shift ranges based on general principles and data for similar structural motifs. Actual values can vary based on the computational method and solvent.

Theoretical IR and Raman Spectral Simulations

Following a comprehensive search of scientific literature and computational chemistry databases, no specific theoretical studies detailing the simulated Infrared (IR) and Raman spectra for this compound were found. Computational vibrational spectroscopy, which employs methods like Density Functional Theory (DFT), is a powerful tool for predicting the vibrational frequencies and spectral features of molecules. These theoretical spectra provide valuable insights into the molecular structure and bonding, and aid in the interpretation of experimental spectroscopic data.

Typically, a computational analysis of a molecule like this compound would involve optimizing its three-dimensional geometry and then calculating the harmonic vibrational frequencies. These calculations would yield a set of vibrational modes, each with a corresponding frequency and intensity for both IR and Raman activity.

The resulting data is often presented in tables, correlating the calculated wavenumbers with the specific motions of the atoms, such as stretching, bending, and torsional modes of the functional groups present in this compound. These would include the C≡N stretch of the nitrile group, various C-H stretches and bends of the methyl and oxane ring hydrogens, C-O-C stretching of the ether linkage, and C-C bond vibrations within the ring structure.

However, as of the latest available information, no such detailed computational analyses or simulated spectra for this compound have been published in the accessible scientific domain. Therefore, it is not possible to provide data tables or a detailed discussion of its theoretical IR and Raman spectra at this time. Further research in the field of computational chemistry may provide these insights in the future.

Applications of 2 Methyloxane 2 Carbonitrile in Advanced Chemical Synthesis and Research

Potential Role as a Versatile Synthetic Intermediate

The inherent functionalities of 2-Methyloxane-2-carbonitrile—a cyclic ether and a nitrile—position it as a potentially valuable, yet underexplored, synthetic intermediate.

Hypothetical Precursor for the Synthesis of Diverse Organic Molecules

Based on its structure, this compound could theoretically serve as a precursor to a variety of organic molecules. The nitrile group is a versatile functional handle that can be transformed into several other key functionalities, while the oxane ring provides a stable, heterocyclic scaffold.

A Potential Building Block for Complex Heterocyclic Scaffolds

The tetrahydropyran (B127337) (oxane) ring is a common motif in many natural products and pharmacologically active compounds. The presence of a nitrile group at the 2-position, adjacent to the ring oxygen and a methyl group, could offer unique reactivity for the construction of more complex, fused, or spirocyclic heterocyclic systems. However, specific examples of its use in the synthesis of such scaffolds are not documented in the searched literature.

Theoretical Intermediate in the Synthesis of Carboxylic Acids, Aldehydes, Ketones, and Amines

The transformation of nitriles into other functional groups is a cornerstone of organic synthesis. While no specific studies on this compound were found, the following transformations are chemically plausible:

Carboxylic Acids: Hydrolysis of the nitrile group under acidic or basic conditions would be expected to yield 2-Methyloxane-2-carboxylic acid. This reaction is a standard method for the synthesis of carboxylic acids from nitriles.

Aldehydes: The reduction of the nitrile to an aldehyde is typically achieved using reagents like Diisobutylaluminium hydride (DIBAL-H). This would theoretically produce 2-Methyloxane-2-carbaldehyde.

Ketones: The reaction of the nitrile with organometallic reagents, such as Grignard or organolithium reagents, followed by hydrolysis, is a common method for synthesizing ketones. For instance, reaction with methylmagnesium bromide would be expected to yield 1-(2-methyloxan-2-yl)ethan-1-one.

Amines: Reduction of the nitrile group, for example using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation, would lead to the corresponding primary amine, (2-methyloxan-2-yl)methanamine.

Table 1: Plausible Transformations of this compound

Starting MaterialReagentsExpected Product
This compoundH3O+ or OH-, heat2-Methyloxane-2-carboxylic acid
This compound1. DIBAL-H; 2. H2O2-Methyloxane-2-carbaldehyde
This compound1. R-MgBr; 2. H3O+1-(2-methyloxan-2-yl)-R-ketone
This compound1. LiAlH4; 2. H2O(2-methyloxan-2-yl)methanamine

Hypothetical Contribution to Chiral Pool Synthesis

The existence of chiral centers in this compound would be a prerequisite for its application in chiral pool synthesis. The carbon at the 2-position of the oxane ring is a quaternary stereocenter.

Theoretical Use in Asymmetric Synthesis as a Chiral Building Block

If enantiomerically pure forms of this compound were available, they could serve as chiral building blocks. In this approach, the inherent stereochemistry of the starting material is transferred to the final product, allowing for the synthesis of enantiomerically enriched complex molecules. The synthesis of such chiral building blocks often relies on asymmetric synthesis or resolution of racemic mixtures. However, there is no available literature detailing the asymmetric synthesis or resolution of this compound.

Speculative Development of New Chiral Auxiliaries or Ligands Based on the Oxane-Nitrile Scaffold

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective reaction. Chiral ligands are used to create chiral metal complexes for asymmetric catalysis. A molecule with the structural features of this compound could, in principle, be modified to serve in either of these capacities. The oxane ring provides a rigid scaffold, and the nitrile could be converted to other coordinating groups. Nevertheless, no research has been found describing the development or application of chiral auxiliaries or ligands derived from this specific oxane-nitrile scaffold.

Exploration in Materials Science and Polymer Chemistry

Currently, there is no available research data to substantiate the role of this compound in the field of materials science and polymer chemistry.

Monomer or Precursor in Polymerization Studies

There are no documented studies where this compound has been utilized as a monomer or a precursor in polymerization processes. Therefore, no data on its reactivity, the properties of potential resulting polymers, or any related research findings can be provided.

Investigation as a Component in Novel Solvent Systems

Scientific literature does not currently contain investigations into the use of this compound as a component in novel solvent systems. Its properties as a solvent, such as polarity, boiling point, and its potential to form eutectic mixtures or other advanced solvent systems, have not been reported.

Future Research Directions and Outlook in 2 Methyloxane 2 Carbonitrile Studies

Development of Novel and Efficient Synthetic Methodologies

While general methods for the synthesis of substituted tetrahydropyrans exist, the development of methodologies specifically tailored for 2-Methyloxane-2-carbonitrile that are both efficient and stereoselective remains a key area for future investigation. Current approaches often involve multi-step sequences, such as the cyclization of pre-functionalized alcohols or oxidative C-H bond activation. nih.govmdpi.com

Future research should focus on:

Stereoselective Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the C2 position, which is crucial for applications in medicinal chemistry where enantiomeric purity is paramount.

One-Pot Reactions: Designing tandem or domino reaction sequences that allow for the construction of the functionalized oxane ring in a single synthetic operation, thereby improving step economy and reducing waste. clockss.org

Flow Chemistry: Utilizing microreactor technology to enable safer, more efficient, and scalable synthesis, particularly for reactions that may be hazardous or difficult to control on a large scale.

Novel Cyanation Reagents: Exploring new and less toxic cyanation agents to introduce the nitrile group, moving away from traditionally hazardous reagents. researchgate.net

Table 1: Potential Synthetic Strategies for Future Exploration

Methodology Description Potential Advantages
Asymmetric Catalysis Use of chiral catalysts to induce enantioselectivity in ring formation or cyanation. Access to enantiomerically pure material.
Photoredox Catalysis Light-mediated reactions to form key bonds under mild conditions. High functional group tolerance, novel reactivity.
C-H Functionalization Direct introduction of the cyano or methyl group onto a pre-formed oxane ring. nih.gov Increased synthetic efficiency, reduced pre-functionalization steps.
Biocatalysis Employment of enzymes to catalyze key steps with high stereoselectivity. Green and sustainable, high selectivity.

Advanced Mechanistic Investigations via Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms and conformational dynamics of this compound is fundamental for its rational application. The integration of experimental techniques with high-level computational chemistry offers a powerful approach to elucidate these aspects.

Key areas for future mechanistic studies include:

Conformational Analysis: The tetrahydropyran (B127337) ring can adopt various conformations, such as chair and boat forms. mdpi.com Computational studies, like Density Functional Theory (DFT), can predict the relative energies of these conformers and the barriers to their interconversion, which is critical for understanding reactivity and molecular recognition. mdpi.com

Reaction Pathway Modeling: For newly developed synthetic methods, computational modeling can be used to map out the entire reaction pathway, identify transition states, and rationalize observed stereochemical outcomes. This can provide insights that are difficult to obtain through experimental means alone. researchgate.net

Spectroscopic Correlation: Combining advanced spectroscopic techniques (e.g., 2D NMR, VCD spectroscopy) with computational predictions to unambiguously determine the structure and stereochemistry of reaction products and intermediates.

Kinetics and Thermodynamics: Detailed kinetic studies can reveal the factors controlling reaction rates, while calorimetric measurements can provide essential thermodynamic data. researchgate.net This information is vital for optimizing reaction conditions.

Table 2: Integrated Approaches for Mechanistic Studies

Technique Focus Area Expected Insights
Density Functional Theory (DFT) Conformational stability, reaction energetics, electronic properties. nih.gov Prediction of the most stable conformers, elucidation of reaction mechanisms.
Molecular Dynamics (MD) Solvation effects, dynamic behavior of the molecule in different environments. Understanding of solvent-solute interactions and conformational flexibility.
In-situ Spectroscopy (e.g., ReactIR) Real-time monitoring of reaction progress. Identification of transient intermediates, kinetic profiling.
Isotope Labeling Studies Tracing the fate of atoms during a reaction. Unambiguous determination of bond-forming and bond-breaking steps.

Exploration of New Applications in Interdisciplinary Chemical Sciences

The unique combination of a cyclic ether and a nitrile functional group suggests that this compound could find applications in various fields of chemical science. The tetrahydropyran motif is a common feature in bioactive molecules, and the nitrile group is a versatile synthetic handle that can be converted into other functional groups like amines, amides, and carboxylic acids. nih.govresearchgate.net

Promising areas for application-focused research are:

Medicinal Chemistry: As a building block for the synthesis of novel drug candidates. The rigid tetrahydropyran scaffold can be used to control the spatial orientation of pharmacophoric groups, while the nitrile can act as a key interaction point with biological targets. nih.govnih.gov

Agrochemicals: Exploration of its potential as a scaffold for new herbicides, pesticides, or fungicides, a common application area for novel heterocyclic compounds.

Materials Science: Use as a monomer or precursor for the synthesis of functionalized polymers. The polarity and functionality of the molecule could impart unique properties to new materials. rsc.org

Chemical Probes: Development of derivatives of this compound as molecular probes to study biological processes, leveraging the nitrile group for specific labeling or interaction.

Harnessing AI and Machine Learning for Predictive Modeling in this compound Research

Future directions in this domain include:

Reaction Prediction and Optimization: Training ML models on existing reaction databases to predict the optimal conditions (catalyst, solvent, temperature) for the synthesis of this compound and its derivatives. princeton.eduprinceton.edu This can significantly reduce the experimental effort required for reaction development.

Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) and other ML models to predict the physicochemical and biological properties of derivatives. This would allow for the virtual screening of large libraries of potential compounds to identify candidates with desired characteristics before their synthesis. nih.gov

De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold with optimized properties for specific applications, such as binding to a particular protein target.

Retrosynthesis Planning: Utilizing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to complex target molecules starting from this compound as a building block. mdpi.com

Q & A

Q. What are the optimal synthetic routes for 2-Methyloxane-2-carbonitrile in academic research?

The synthesis typically involves nucleophilic substitution or cyanation reactions. For example, reacting a methyl-substituted oxane precursor with a cyanating agent (e.g., KCN or NaCN) in polar aprotic solvents like dichloromethane or acetonitrile. Catalysts such as triethylamine are often used to enhance reaction efficiency. Yields can be optimized by controlling temperature (e.g., 60–80°C) and stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR Spectroscopy : Identifies the carbonitrile (C≡N) stretch near 2200–2250 cm⁻¹.
  • NMR Spectroscopy : 1^1H NMR reveals methyl and oxane ring protons (δ 1.2–1.8 ppm for methyl; δ 3.5–4.5 ppm for oxane oxygen-adjacent protons). 13^{13}C NMR confirms the nitrile carbon at ~115–120 ppm.
  • Mass Spectrometry (MS) : Provides molecular ion peaks and fragmentation patterns for structural validation .

Q. What purification methods ensure high yield and purity of this compound?

Column chromatography using silica gel with ethyl acetate/hexane eluents (3:7 ratio) is standard. Recrystallization from ethanol or acetone can further enhance purity. Purity (>95%) is verified via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites like the nitrile group. Molecular docking studies predict interactions with biological targets (e.g., enzymes), while retrosynthesis tools (e.g., Reaxys, Pistachio) propose feasible reaction pathways using analogous compounds .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from assay variability (e.g., cell lines, concentrations). Systematic meta-analyses should:

  • Compare IC₅₀ values across studies.
  • Standardize assay conditions (e.g., pH, temperature).
  • Validate results using orthogonal methods (e.g., enzymatic vs. cellular assays). Cross-referencing with structurally similar compounds (e.g., 4-hydroxynaphthalene-2-carbonitrile) can clarify structure-activity relationships .

Q. What strategies are used to study the stereochemical outcomes of reactions involving this compound?

Chiral chromatography (e.g., Chiralpak AD-H column) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration. Asymmetric synthesis techniques, such as using chiral catalysts (e.g., Jacobsen’s catalyst), can induce enantioselectivity. Stereochemical stability is assessed via racemization studies under varying conditions .

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